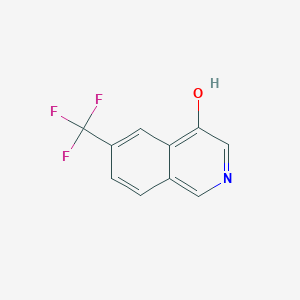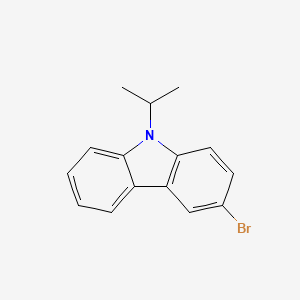
Propyl 2-bromo-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-bromo-4-hydroxybenzoate is an organic compound belonging to the family of hydroxybenzoates It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with a bromine atom at the 2-position and an ester group with a propyl chain at the carboxyl position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl 2-bromo-4-hydroxybenzoate can be synthesized through an esterification reaction. The typical synthetic route involves the reaction of 2-bromo-4-hydroxybenzoic acid with propanol in the presence of an acidic catalyst. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-4-hydroxybenzoate or 2-thio-4-hydroxybenzoate derivatives.
Oxidation: Formation of 2-bromo-4-hydroxybenzoquinone.
Reduction: Formation of 2-bromo-4-hydroxybenzyl alcohol.
Applications De Recherche Scientifique
Propyl 2-bromo-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug formulations due to its preservative properties.
Industry: Utilized in the production of cosmetics and personal care products as a preservative.
Mécanisme D'action
The mechanism of action of propyl 2-bromo-4-hydroxybenzoate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The bromine atom enhances its antimicrobial activity by increasing the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group plays a crucial role in forming hydrogen bonds with cellular components, further contributing to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-4-hydroxybenzoate
- Ethyl 2-bromo-4-hydroxybenzoate
- Butyl 2-bromo-4-hydroxybenzoate
Uniqueness
Propyl 2-bromo-4-hydroxybenzoate is unique due to its specific ester group, which imparts distinct physicochemical properties such as solubility and stability. Compared to its methyl and ethyl counterparts, the propyl ester exhibits enhanced lipophilicity, making it more effective as a preservative in lipid-rich formulations. Additionally, the presence of the bromine atom provides increased antimicrobial activity compared to non-halogenated hydroxybenzoates .
Propriétés
IUPAC Name |
propyl 2-bromo-4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-5-14-10(13)8-4-3-7(12)6-9(8)11/h3-4,6,12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPBFZPNEPVINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(C=C(C=C1)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide](/img/structure/B8212295.png)
![rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B8212296.png)

![(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B8212309.png)

![N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine](/img/structure/B8212333.png)

![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dihydro-2,5-dioxo-1H-pyrrole-1-hexanamide](/img/structure/B8212341.png)
![2-(10,10-dimethyl-10H-spiro[anthracene-9,9'-fluoren]-2'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8212346.png)
![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B8212350.png)


